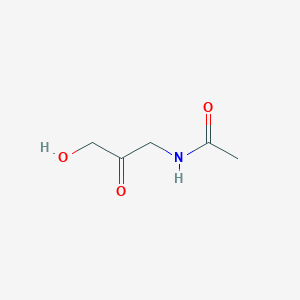
N-(3-Hydroxy-2-oxopropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxy-2-oxopropyl)acetamide is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, where the acetamide group is substituted with a 3-hydroxy-2-oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Hydroxy-2-oxopropyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of acetamide with glycidol under acidic or basic conditions. The reaction proceeds through the opening of the epoxide ring in glycidol, followed by nucleophilic attack by the amide nitrogen.
Reaction Scheme:
- Acetamide + Glycidol → this compound
Reaction Conditions:
- Acidic or basic catalyst
- Temperature: 50-100°C
- Solvent: Water or organic solvents like ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxy-2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-(3-Oxo-2-oxopropyl)acetamide
Reduction: N-(3-Hydroxy-2-hydroxypropyl)acetamide
Substitution: N-(3-Hydroxy-2-oxopropyl)alkylamide or N-(3-Hydroxy-2-oxopropyl)acylamide
Applications De Recherche Scientifique
N-(3-Hydroxy-2-oxopropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxy-2-oxopropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
N-(3-Hydroxy-2-oxopropyl)acetamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)acetamide: Similar structure but with a different substitution pattern.
N-(3-Hydroxypropyl)acetamide: Lacks the carbonyl group present in this compound.
N-(3-Oxo-2-oxopropyl)acetamide: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carbonyl groups, which allow it to participate in a wide range of chemical reactions and interactions
Propriétés
Numéro CAS |
630113-20-1 |
|---|---|
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
N-(3-hydroxy-2-oxopropyl)acetamide |
InChI |
InChI=1S/C5H9NO3/c1-4(8)6-2-5(9)3-7/h7H,2-3H2,1H3,(H,6,8) |
Clé InChI |
KHOFXFFHJCLLOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


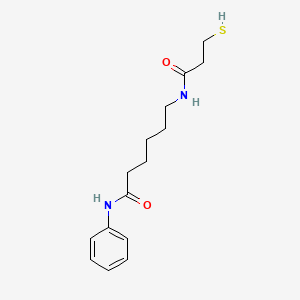
![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)
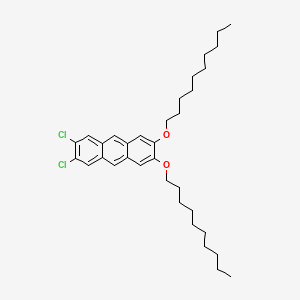
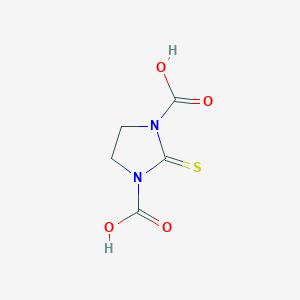
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
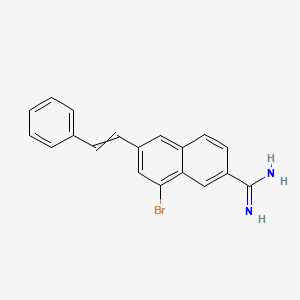
![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
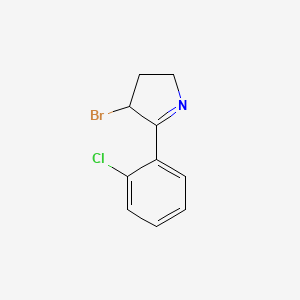
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)

![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
